molecular formula C19H22ClNO6S B11507041 Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate

Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate

Cat. No.: B11507041
M. Wt: 427.9 g/mol
InChI Key: VZUNDMCQFZZSFZ-UHFFFAOYSA-N
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Description

Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate is a complex organic compound characterized by its unique structural features. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of both chloro and methoxy groups in its structure suggests potential reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate typically involves multiple steps:

  • Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 5-chloro-2-methoxyaniline with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This reaction forms the sulfonamide intermediate.

  • Esterification: : The next step involves the esterification of the sulfonamide intermediate with ethyl 3-bromo-3-(4-methoxyphenyl)propanoate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Introduction of various functional groups replacing the chloro group.

Scientific Research Applications

Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate has several applications in scientific research:

  • Medicinal Chemistry: : It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in inflammatory or infectious diseases.

  • Organic Synthesis: : The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules, including natural products and polymers.

  • Biological Studies: : Its structural features allow it to be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

  • Industrial Applications: : It may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate exerts its effects depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

    Chemical Reactivity: Its functional groups allow it to participate in various chemical reactions, facilitating the formation of new bonds and the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate
  • Ethyl 3-{[(5-chloro-2-ethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate
  • Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-ethoxyphenyl)propanoate

Uniqueness

Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate is unique due to the specific combination of chloro and methoxy groups, which confer distinct reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C19H22ClNO6S

Molecular Weight

427.9 g/mol

IUPAC Name

ethyl 3-[(5-chloro-2-methoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C19H22ClNO6S/c1-4-27-19(22)12-16(13-5-8-15(25-2)9-6-13)21-28(23,24)18-11-14(20)7-10-17(18)26-3/h5-11,16,21H,4,12H2,1-3H3

InChI Key

VZUNDMCQFZZSFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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